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Compound of Interest

Compound Name: 2-(Piperazin-1-yl)pyrimidin-5-ol

Cat. No.: B3029151 Get Quote

An In-Depth Technical Guide to 2-(Piperazin-1-yl)pyrimidin-5-ol: From Synthesis to Biological

Significance

Introduction
2-(Piperazin-1-yl)pyrimidin-5-ol is a heterocyclic organic compound that has garnered

attention within the scientific community, particularly in the fields of medicinal chemistry and

pharmacology. As a derivative of both piperazine and pyrimidine, it belongs to a class of

compounds recognized for their broad spectrum of biological activities and their prevalence in

the structure of numerous clinically significant drugs.[1][2] The piperazine moiety, a six-

membered ring containing two nitrogen atoms at opposite positions, is a well-established

pharmacophore that can improve the physicochemical properties of drug candidates, such as

aqueous solubility and oral bioavailability, while also providing a versatile scaffold for synthetic

modification.[2]

This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)pyrimidin-5-ol,
beginning with its fundamental chemical properties and synthetic pathways. It further explores

its biological context, primarily as a human metabolite of other active pharmaceutical

ingredients, and discusses the broader pharmacological significance of the 2-(piperazin-1-

yl)pyrimidine scaffold. This document is intended for researchers, scientists, and drug

development professionals seeking a detailed understanding of this molecule's role and

potential in modern drug discovery.
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The foundational step in understanding any chemical entity is to characterize its

physicochemical properties. 2-(Piperazin-1-yl)pyrimidin-5-ol is identified by its unique

molecular structure, which dictates its behavior in chemical and biological systems.

Core Identifiers and Computed Properties
The essential identification and computed physicochemical properties of 2-(Piperazin-1-
yl)pyrimidin-5-ol are summarized below. These parameters are crucial for predicting the

molecule's behavior, including its solubility, permeability, and potential for interaction with

biological targets.

Property Value Source

Molecular Formula C₈H₁₂N₄O [3]

Molecular Weight 180.21 g/mol PubChem

Monoisotopic Mass 180.1011 Da [3]

IUPAC Name 2-(piperazin-1-yl)pyrimidin-5-ol PubChem

InChI Key
QLKRAKYZQCJDSA-

UHFFFAOYSA-N
[3]

SMILES
C1CN(CCN1)C2=NC=C(C=N2

)O
[3]

Predicted XlogP -0.4 [3]

Predicted Collision Cross Section (CCS) Data: Mass spectrometry is a critical analytical tool in

modern chemistry. The predicted CCS values provide insight into the molecule's shape and

size in the gas phase, aiding in its identification.
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 181.10838 141.5

[M+Na]⁺ 203.09032 147.7

[M-H]⁻ 179.09382 139.3

Data sourced from PubChem

and calculated using

CCSbase.[3]

Synthesis and Derivatization Strategies
The synthesis of 2-(piperazin-1-yl)pyrimidine derivatives is a cornerstone of their exploration in

medicinal chemistry. While a specific, dedicated synthesis for the 5-hydroxy variant is not

extensively documented as a primary target, its structure can be achieved through established

synthetic routes for this class of compounds, either by direct synthesis or as a metabolic

product.

General Synthetic Workflow
The most common and efficient method for constructing the 2-(piperazin-1-yl)pyrimidine core

involves the nucleophilic aromatic substitution (SNAr) reaction between a substituted

chloropyrimidine and piperazine. This approach is widely adopted due to the commercial

availability of the starting materials and the robustness of the reaction.

Experimental Protocol: General Synthesis of 2-
(Piperazin-1-yl)pyrimidine Derivatives
This protocol outlines a representative procedure adapted from literature methods for similar

compounds.[4][5]

Precursor Preparation: The synthesis begins with a suitably substituted 2-chloropyrimidine.

For the target molecule, this would ideally be 2-chloro-pyrimidin-5-ol.

Reaction Setup: To a stirred solution of piperazine (2.5 to 3 equivalents, to minimize

disubstitution) and a base such as potassium carbonate (K₂CO₃, ~1.5 equivalents) in a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/34180809
https://www.chemicalbook.com/synthesis/2-1-piperazinyl-pyrimidine.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4171870/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


suitable solvent (e.g., water, ethanol, or DMF), the 2-chloropyrimidine derivative (1

equivalent) is added portion-wise.

Causality Insight: The use of excess piperazine favors the desired monosubstituted

product over the 1,4-bis(pyrimidinyl)piperazine byproduct. The inorganic base (K₂CO₃)

acts as a scavenger for the hydrochloric acid generated during the reaction, driving the

equilibrium towards the product.

Reaction Conditions: The reaction mixture is heated, typically between 60-80°C, and stirred

for several hours (1-12 h) until Thin Layer Chromatography (TLC) or LC-MS analysis

indicates the consumption of the starting material.

Work-up and Isolation: Upon completion, the reaction mixture is cooled. If water is the

solvent, the product may precipitate or can be extracted using an organic solvent like

chloroform or ethyl acetate. The organic phases are then combined, dried over anhydrous

sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

Purification: The crude product is purified using column chromatography on silica gel to yield

the pure 2-(piperazin-1-yl)pyrimidine derivative.

Visualization of Synthetic Pathway
The following diagram illustrates the general synthetic scheme for producing 2-(piperazin-1-

yl)pyrimidine compounds.
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Caption: General SNAr workflow for the synthesis of 2-(piperazin-1-yl)pyrimidine derivatives.

Biological Significance and Pharmacological
Context
The 2-(piperazin-1-yl)pyrimidine scaffold is a "privileged structure" in medicinal chemistry,

appearing in drugs with diverse therapeutic applications, including anxiolytics, antipsychotics,

and kinase inhibitors.[2][6] While 2-(Piperazin-1-yl)pyrimidin-5-ol itself is not a marketed drug,

its significance lies in its role as a key metabolite of other biologically active compounds.

Metabolic Profile
2-(Piperazin-1-yl)pyrimidin-5-ol is a known human metabolite of 2-(1-piperazinyl)pyrimidine

(1-PP).[7] 1-PP, in turn, is a major active metabolite of several azapirone drugs, most notably

the anxiolytic agent buspirone.[8][9]

Metabolic Transformation: The formation of 1-PP from buspirone is primarily mediated by the

cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[8] Subsequently, 1-PP undergoes

further hydroxylation to form 2-(Piperazin-1-yl)pyrimidin-5-ol.[7]
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Pharmacological Implications: The metabolites of a drug can have their own distinct

pharmacological profiles, contributing to the parent drug's overall efficacy and side-effect

profile. 1-PP is known to be an antagonist of α₂-adrenergic receptors, a property distinct from

the 5-HT₁ₐ partial agonism of buspirone.[8] This α₂-adrenergic blockade by the metabolite is

believed to contribute to the therapeutic effects of the parent drug.[8] The specific activity of

the hydroxylated metabolite, 2-(Piperazin-1-yl)pyrimidin-5-ol, is less characterized but

represents an important endpoint in the drug's metabolic cascade.

Visualization of Metabolic Pathway
This diagram illustrates the metabolic conversion of buspirone to 2-(Piperazin-1-yl)pyrimidin-
5-ol.
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Caption: Metabolic pathway from Buspirone to 2-(Piperazin-1-yl)pyrimidin-5-ol.

Applications in Research and Drug Development
The core structure of 2-(piperazin-1-yl)pyrimidine serves as a valuable starting point for the

design of novel therapeutic agents. The piperazine ring, in particular, offers a synthetically

tractable handle for introducing various substituents to modulate potency, selectivity, and

pharmacokinetic properties.

As a Scaffold for Novel Inhibitors
Researchers have successfully utilized the 2-(piperazin-1-yl)pyrimidine scaffold to develop

inhibitors for a range of biological targets:

Acetylcholinesterase (AChE) Inhibitors: Derivatives of 2-(4-phenylpiperazin-1-yl)pyrimidine-

5-carboxamide have been designed and synthesized as potential treatments for Alzheimer's

disease, showing moderate to potent AChE inhibitory activity.
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GPR119 Agonists: A series of 5-methyl-4-(piperazin-1-yl)pyrimidine derivatives were

prepared and evaluated as agonists for G protein-coupled receptor 119 (GPR119), a target

for type 2 diabetes and obesity.[10]

Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine core, often functionalized with a piperazine

group, is a key feature in several kinase inhibitors developed for oncology.[11][12]

Use in Metabolic and Pharmacokinetic Studies
The availability of isotopically labeled versions of this compound, such as 2-(Piperazin-1-
yl)pyrimidin-5-ol-d₈, is crucial for advanced research applications.[13]

Metabolic Tracing: Deuterium-labeled compounds act as tracers, allowing researchers to

follow the metabolic fate of the molecule in complex biological systems without the need for

radioactive isotopes.[13]

Quantitative Analysis: Labeled compounds are used as internal standards in mass

spectrometry-based assays (LC-MS).[13] This significantly improves the accuracy and

reproducibility of quantifying the compound in biological matrices like plasma or urine, which

is essential for pharmacokinetic (ADME) studies.

Conclusion
2-(Piperazin-1-yl)pyrimidin-5-ol stands as a molecule of significant interest, not as a

therapeutic agent in its own right, but as a critical piece in the broader puzzle of drug

metabolism and medicinal chemistry. Its identity as a human metabolite of widely used

anxiolytics underscores the importance of understanding the full metabolic cascade of a drug.

Furthermore, its core structure, the 2-(piperazin-1-yl)pyrimidine scaffold, continues to prove its

value as a "privileged" framework, enabling the development of new and potent inhibitors for a

variety of disease targets. Future research will likely continue to leverage this versatile scaffold

in the quest for novel therapeutics and to further elucidate the pharmacological contributions of

drug metabolites.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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